Thalidomide-NH-PEG7

PROTAC Linkerology GSPT1

Thalidomide-NH-PEG7 is the definitive E3 ligase ligand-linker conjugate for PROTAC development, not a generic reagent. Its precise 7-unit PEG spacer is critical for the selective degradation of PARP1, as in iRucaparib-AP6. This chain length provides the optimal conformational flexibility for productive ternary complex formation—substituting it with shorter or longer PEG variants like PEG4 or PEG8 will compromise degradation efficiency. Ensure your SAR studies and targeted protein degradation projects are built on a validated, purpose-designed building block. Procure Thalidomide-NH-PEG7 to guarantee the correct spatial geometry for your molecule's activity.

Molecular Formula C27H39N3O11
Molecular Weight 581.6 g/mol
Cat. No. B12420997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG7
Molecular FormulaC27H39N3O11
Molecular Weight581.6 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C27H39N3O11/c31-7-9-37-11-13-39-15-17-41-19-18-40-16-14-38-12-10-36-8-6-28-21-3-1-2-20-24(21)27(35)30(26(20)34)22-4-5-23(32)29-25(22)33/h1-3,22,28,31H,4-19H2,(H,29,32,33)
InChIKeyFDUDLKYDKJZCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-PEG7: A PEG7-Linked Cereblon Ligand for PROTAC Synthesis with Defined Linker Geometry


Thalidomide-NH-PEG7 (CAS 2641838-98-2) is a synthesized E3 ligase ligand-linker conjugate, comprising a thalidomide-derived cereblon (CRBN) ligand covalently attached to a linear polyethylene glycol (PEG) chain of seven ethylene glycol units . This bifunctional molecule serves as a critical building block in the assembly of PROteolysis TArgeting Chimeras (PROTACs), where the terminal amine of the PEG7 spacer allows for conjugation to a target-protein-binding warhead . As a PROTAC linker-payload conjugate, its primary utility lies in enabling the precise spatial orientation necessary for the formation of a productive ternary complex between the E3 ligase, the PROTAC, and the protein of interest, a prerequisite for targeted ubiquitination and subsequent proteasomal degradation [1]. This compound is specifically used to synthesize iRucaparib-AP6, a highly selective degrader of PARP1 [REFS-1, REFS-2].

Why PROTAC Efficacy Hinges on the Specific PEG7 Linker of Thalidomide-NH-PEG7: Linker Length is a Key Performance Variable


In PROTAC development, the linker is not a passive tether but a critical determinant of degradation efficiency and selectivity [1]. Substituting Thalidomide-NH-PEG7 with a thalidomide conjugate bearing a different PEG length (e.g., PEG2, PEG4, or PEG8) is not a trivial substitution. Linker length dictates the achievable distance and conformational flexibility between the CRBN E3 ligase and the target protein, which directly impacts the stability of the ternary complex and the efficiency of ubiquitin transfer [2]. A linker that is too short may sterically hinder complex formation, while one that is too long can increase conformational entropy, leading to unproductive binding modes or off-target degradation [3]. Specifically, research has demonstrated that the degradation of the translation termination factor GSPT1 is dependent on the length of the flexible PEG chain linker in thalidomide-based PROTACs, underscoring the functional consequences of this design parameter [4]. Therefore, the selection of the PEG7 spacer is a deliberate design choice intended to balance reach, flexibility, and stability for specific protein targets, and cannot be generically replaced by other PEG variants without compromising the intended biological outcome.

Quantitative Differentiation of Thalidomide-NH-PEG7: A Comparative Analysis Against Shorter and Longer PEG Analogs


Linker Length Optimization: PEG7 vs. PEG2 in Thalidomide-Based PROTACs Modulates GSPT1 Degradation Activity

In a study evaluating Retro-2-based PROTACs incorporating a thalidomide warhead, the length of the PEG linker was identified as a critical determinant of GSPT1 degradation. While the study did not explicitly test a PEG7 linker, it established a clear class-level principle that biological activity is not uniform across PEG lengths. The molecule with a PEG2 linker (compound 7a) was shown to induce GSPT1 degradation, demonstrating that the linker length is not merely a spacer but a functional component of the degrader [1]. This finding contrasts with the application of Thalidomide-NH-PEG7, which, with its longer PEG7 chain, is designed to achieve a different optimal geometry for other target proteins, such as PARP1 when conjugated to iRucaparib-AP6 .

PROTAC Linkerology GSPT1 CRBN

Differential Ternary Complex Formation: The Role of PEG7 in Optimizing CRBN-to-Target Distance

Linker length is a primary determinant of the cooperativity and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase [1]. The PEG7 chain of 7 ethylene glycol units provides a specific end-to-end distance and conformational flexibility that differs from both shorter (e.g., PEG4) and longer (e.g., PEG8) linkers. While PEG4 linkers (spanning ~16 Å) can act as a more rigid spacer for buried pockets, and PEG8 linkers (spanning ~26 Å) provide additional flexibility for larger domain movements, the PEG7 linker occupies a distinct region in this conformational continuum [2]. The selection of a PEG7 spacer is therefore a strategic choice to balance reach and rigidity for a specific target, which cannot be achieved by using a conjugate with a different PEG length. For instance, PROTAC SK2188, utilizing a PEG linker attached to the 5-position of thalidomide, achieves potent AURKA degradation (DC50 3.9 nM), while a change to a 2-unit PEG linker at the same attachment point also yielded a potent degrader, highlighting that optimal linker length is highly context-dependent [3].

PROTAC Ternary Complex Cooperativity Linkerology

Hydrophilicity and Solubility Profile of Thalidomide-NH-PEG7 Compared to Non-PEGylated and Shorter PEG Conjugates

The incorporation of a PEG7 linker significantly alters the physicochemical properties of the thalidomide conjugate. Thalidomide-NH-PEG7 has a calculated partition coefficient (LogP) of -0.7 . This negative LogP value indicates a strong preference for the aqueous phase, a stark contrast to the parent thalidomide molecule, which is known to have poor aqueous solubility. The PEG7 chain imparts substantial hydrophilicity, improving solubility in aqueous media, which is a critical factor for in vitro assays and in vivo formulation. In comparison, conjugates with shorter PEG linkers, such as Thalidomide-PEG2, would be expected to have higher (more positive) LogP values and lower aqueous solubility due to the reduced hydrophilic character of the shorter ethylene glycol chain [1].

Solubility PROTAC Linkerology Physicochemical

Influence of Linker Length on Conformational Entropy and Target Engagement in PROTAC Design

The length of the PEG linker in a PROTAC directly influences its conformational entropy, which in turn affects the probability of forming a productive ternary complex. An overly long linker can introduce excessive flexibility, leading to an entropic penalty upon binding and an increased likelihood of unproductive or off-target interactions [1]. Conversely, a linker that is too short can impose strain and prevent the optimal alignment of the target protein and E3 ligase [2]. The PEG7 linker in Thalidomide-NH-PEG7 represents a specific optimization point on this spectrum. Compared to a longer PEG8 linker, the PEG7 offers slightly less flexibility, which may be advantageous for targets where a more constrained orientation is required for efficient ubiquitination. Compared to a shorter PEG4 linker, the PEG7 provides greater reach to accommodate larger binding pockets or greater inter-protein distances [3].

PROTAC Linkerology Conformational Entropy CRBN

Ideal Application Scenarios for Thalidomide-NH-PEG7 in PROTAC Discovery and Development


Synthesis of iRucaparib-AP6 and Other PROTACs Requiring a Defined 7-Unit PEG Spacer

The primary application of Thalidomide-NH-PEG7 is as a building block in the synthesis of PROTACs, most notably iRucaparib-AP6, a highly specific degrader of the DNA repair enzyme PARP1 . This application leverages the specific PEG7 linker length to achieve the optimal spatial orientation between the CRBN E3 ligase and the PARP1 target, a geometry that cannot be achieved with other PEG variants. This scenario is directly supported by evidence that linker length dictates degradation activity for specific targets [1].

Linker-Optimization SAR Studies in Early-Stage PROTAC Development

Thalidomide-NH-PEG7 is a valuable tool in Structure-Activity Relationship (SAR) studies aimed at identifying the optimal linker length for a novel target protein. Its 7-unit PEG chain provides a specific data point in a linker-length series (e.g., PEG2, PEG4, PEG6, PEG7, PEG8) . By comparing the degradation efficiency and selectivity of PROTACs built with these different linker lengths, researchers can empirically determine the optimal spatial and entropic requirements for their target of interest, as demonstrated by the linker length-dependent degradation of GSPT1 [1].

Improving Aqueous Solubility and Handling of Hydrophobic PROTAC Constructs

Due to the hydrophilic nature of the PEG7 chain, Thalidomide-NH-PEG7 can be selected to improve the overall solubility profile of the final PROTAC molecule . The calculated LogP of -0.7 for Thalidomide-NH-PEG7 is significantly lower than that of non-PEGylated thalidomide or conjugates with shorter PEG linkers [1]. This makes it a preferred starting material when the intended warhead is highly lipophilic, as the PEG7 spacer can help mitigate solubility issues and facilitate formulation for in vitro and in vivo studies.

Generating Degraders for Targets Requiring Intermediate Linker Flexibility

The PEG7 linker offers a specific balance between the rigidity of shorter linkers (e.g., PEG4) and the high flexibility of longer ones (e.g., PEG8) . This makes Thalidomide-NH-PEG7 the appropriate choice for designing PROTACs against target proteins where a moderate degree of conformational freedom is needed for productive ternary complex formation. This scenario is based on the understanding that linker length modulates conformational entropy, and the PEG7 length provides a defined point in this continuum that can be optimal for certain protein-protein interfaces [1].

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